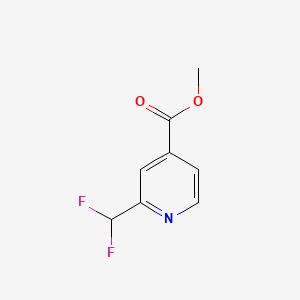

Methyl 2-(difluoromethyl)isonicotinate

Übersicht

Beschreibung

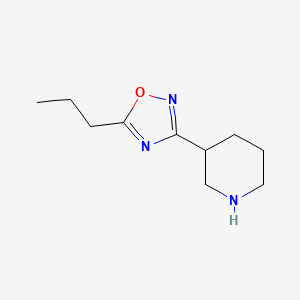

“Methyl 2-(difluoromethyl)isonicotinate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of “Methyl 2-(difluoromethyl)isonicotinate” involves several steps, including the use of methyl isonicotinate . The process yields a colorless oil .Molecular Structure Analysis

The molecular structure of “Methyl 2-(difluoromethyl)isonicotinate” is represented by the InChI code: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 . The molecular weight of the compound is 187.15 .Chemical Reactions Analysis

“Methyl 2-(difluoromethyl)isonicotinate” is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis

“Methyl 2-(difluoromethyl)isonicotinate” is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Fungicidal Activity

Methyl 2-(difluoromethyl)isonicotinate and its analogs have been found to exhibit significant fungicidal activity . They have been used in the synthesis of new antifungal and antibacterial antibiotics . These compounds have shown significant activity against phytopathogenic fungi such as Fusarium culmorum, Phytophthora cactorum, and Rhizoctonia solani .

Antibacterial Activity

In addition to their fungicidal properties, these compounds also exhibit antibacterial activity . They have been used in the development of new antibiotics, particularly those isolated from Streptomyces sp. 201 .

Treatment of Chalkbrood Disease

These compounds and their oxalates have proven to be active against chalkbrood disease caused by the fungal species Ascosphaera apis . The activity of the nicotinates and oxalates against Ascosphaera apis was higher than the activity of oxalic acid itself .

Pesticidal Properties

Many substances of natural origin, including Methyl 2-(difluoromethyl)isonicotinate, show various pesticidal properties . They have been applied as pesticides and commercially distributed .

Inhibition of GlmU Enzyme of Mycobacterium tuberculosis

Analogues of Methyl 2-(difluoromethyl)isonicotinate have been investigated for their inhibitory activity against the GlmU enzyme of Mycobacterium tuberculosis . The GlmU enzyme is a key protein in UDPGlcNAc biosynthesis .

Chemical Synthesis

Methyl 2-(difluoromethyl)isonicotinate is used in chemical synthesis . Its molecular formula is C8H7F2NO2 .

Wirkmechanismus

Safety and Hazards

“Methyl 2-(difluoromethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

Eigenschaften

IUPAC Name |

methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVNQZVPNUJODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732328 | |

| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(difluoromethyl)isonicotinate | |

CAS RN |

1251844-44-6 | |

| Record name | Methyl 2-(difluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(difluoromethyl)isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)

![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)